molecular formula C14H24N2O5 B13504019 rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

Cat. No.: B13504019
M. Wt: 300.35 g/mol
InChI Key: OSUXWAOEEBRENI-DCAQKATOSA-N
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Description

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[3,4-b][1,4]oxazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that allow for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to minimize by-products and maximize the yield of the desired compound .

Chemical Reactions Analysis

Types of Reactions

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism by which rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate include:

Uniqueness

What sets this compound apart from similar compounds is its specific substitution pattern and the presence of both tert-butyl and ethyl groups.

Properties

Molecular Formula

C14H24N2O5

Molecular Weight

300.35 g/mol

IUPAC Name

6-O-tert-butyl 3-O-ethyl (3S,4aS,7aS)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

InChI

InChI=1S/C14H24N2O5/c1-5-19-12(17)10-8-20-11-7-16(6-9(11)15-10)13(18)21-14(2,3)4/h9-11,15H,5-8H2,1-4H3/t9-,10-,11-/m0/s1

InChI Key

OSUXWAOEEBRENI-DCAQKATOSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CO[C@H]2CN(C[C@@H]2N1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1COC2CN(CC2N1)C(=O)OC(C)(C)C

Origin of Product

United States

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